[3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid

Lipophilicity Physicochemical properties CNS drug design

[3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid (CAS 332849-47-5) is a pyrrolidine-2,5-dione (succinimide) derivative bearing a 4-methylbenzyl substituent at the C-3 position and an acetic acid moiety at the N-1 position, with molecular formula C14H15NO4 and molecular weight 261.27 g/mol. This compound belongs to a well-characterized class of 3-substituted pyrrolidine-2,5-dione-acetic acid derivatives that have been extensively investigated as precursors for anticonvulsant and antinociceptive acetamide libraries, where the C-3 aromatic substituent and N-1 carboxylic acid handle constitute the two principal sites for structural diversification.

Molecular Formula C14H15NO4
Molecular Weight 261.277
CAS No. 332849-47-5
Cat. No. B2816435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid
CAS332849-47-5
Molecular FormulaC14H15NO4
Molecular Weight261.277
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2CC(=O)N(C2=O)CC(=O)O
InChIInChI=1S/C14H15NO4/c1-9-2-4-10(5-3-9)6-11-7-12(16)15(14(11)19)8-13(17)18/h2-5,11H,6-8H2,1H3,(H,17,18)
InChIKeyPVQBMRARXZDVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Researchers Source [3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid (CAS 332849-47-5) for Medicinal Chemistry and Chemical Biology Programs


[3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid (CAS 332849-47-5) is a pyrrolidine-2,5-dione (succinimide) derivative bearing a 4-methylbenzyl substituent at the C-3 position and an acetic acid moiety at the N-1 position, with molecular formula C14H15NO4 and molecular weight 261.27 g/mol [1]. This compound belongs to a well-characterized class of 3-substituted pyrrolidine-2,5-dione-acetic acid derivatives that have been extensively investigated as precursors for anticonvulsant and antinociceptive acetamide libraries, where the C-3 aromatic substituent and N-1 carboxylic acid handle constitute the two principal sites for structural diversification [2][3]. The compound is catalogued under PubChem CID 2909646 and ChemSpider ID 2183384, with commercial availability from multiple specialty chemical suppliers at standard research-grade purity (≥95%) [1].

Why Generic Pyrrolidine-2,5-dione-Acetic Acid Analogs Cannot Substitute for CAS 332849-47-5 in Structure-Activity Relationship Programs


Within the pyrrolidine-2,5-dione-acetic acid scaffold, the identity of the C-3 substituent is a critical determinant of both physicochemical properties and biological activity. Published SAR studies demonstrate that the presence and nature of an aromatic group at position-3 directly modulates anticonvulsant potency in the maximal electroshock (MES) test, with 3,3-disubstituted and 3-aryl derivatives showing distinct efficacy profiles from unsubstituted or 3-alkyl-only analogs [1][2]. For CAS 332849-47-5, the 4-methylbenzyl group at C-3 confers a computed LogP of 1.1 and a molecular weight of 261.27 g/mol—substantially higher than the unsubstituted core analog 2-(2,5-dioxopyrrolidin-1-yl)acetic acid (CAS 5626-41-5, LogP = -0.84, MW = 157.12 g/mol) or the 3,3-dimethyl analog (CAS 1337926-15-4, LogP = -0.19, MW = 185.18 g/mol) [3][4]. These differences in lipophilicity are not incremental; they represent a >1,000-fold shift in theoretical octanol-water partition coefficient, which has direct implications for membrane permeability, CNS penetration potential, and chromatographic behavior during purification [3]. Furthermore, the N-1 acetic acid handle distinguishes this compound from 1-(4-methylbenzyl)pyrrolidine-2,5-dione (CAS 358620-53-8), which lacks the carboxylic acid functionality required for amide coupling diversification . Generic substitution with a simpler or differently substituted pyrrolidine-2,5-dione would fundamentally alter the physicochemical trajectory of any downstream library and invalidate the SAR continuity established in the primary anticonvulsant and antinociceptive literature.

Quantitative Comparative Evidence for [3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid Versus Closest Structural Analogs


Lipophilicity (LogP) Differentiation: 4-Methylbenzyl Substitution Increases Computed LogP by Over 1.9 Units Compared to the Unsubstituted Core

The target compound, [3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid (CAS 332849-47-5), carries a computed XLogP3-AA of 1.1, compared to -0.84 for the unsubstituted analog 2-(2,5-dioxopyrrolidin-1-yl)acetic acid (CAS 5626-41-5) and -0.19 for 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid (CAS 1337926-15-4) [1][2]. This represents a 1.94 log unit increase over the unsubstituted analog and a 1.29 log unit increase over the gem-dimethyl analog, corresponding to approximately 87-fold and 19-fold theoretical increases in octanol-water partition coefficient, respectively [1].

Lipophilicity Physicochemical properties CNS drug design

Molecular Weight and Complexity: CAS 332849-47-5 Positions at the Upper End of the Pyrrolidine-2,5-dione-Acetic Acid Chemical Space

The target compound has a molecular weight of 261.27 g/mol and a complexity score of 385 (PubChem computed), compared to 157.12 g/mol for the unsubstituted 2-(2,5-dioxopyrrolidin-1-yl)acetic acid (CAS 5626-41-5) and 185.18 g/mol for the 3,3-dimethyl analog (CAS 1337926-15-4) [1][2]. The target compound also features 4 rotatable bonds (compared to 2 for the 3,3-dimethyl analog), 19 heavy atoms, and a topological polar surface area of 74.7 Ų, positioning it at the intersection of fragment-like and lead-like chemical space as defined by the Rule of Three (MW ≤300, LogP ≤3) [1][2].

Molecular complexity Fragment-based drug design Lead-like properties

Class-Level Anticonvulsant SAR: 3-Arylpyrrolidine-2,5-diones Show Preferential Activity in MES Seizure Models Relative to Unsubstituted or 3,3-Dialkyl Analogs

Published SAR studies from the Kamiński and Obniska groups have established that 3-substituted pyrrolidine-2,5-dione-acetic acid derivatives bearing aromatic substituents at C-3 exhibit anticonvulsant protection in the maximal electroshock (MES) test in mice, whereas unsubstituted or purely alkyl-substituted analogs show reduced or absent activity [1][2]. In a representative series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides, multiple compounds demonstrated MES ED50 values in the range of 40–100 mg/kg after intraperitoneal administration [2]. While CAS 332849-47-5 has not been directly evaluated in published seizure models, the presence of the 4-methylbenzyl aromatic group at C-3 places it within the active structural subclass identified by these SAR campaigns, in contrast to the 3,3-dimethyl analog (CAS 1337926-15-4) which lacks the aromatic pharmacophore element associated with MES protection in this scaffold [1][2].

Anticonvulsant Maximal electroshock seizure Structure-activity relationship

Functional Group Utility: The N-1 Acetic Acid Handle Enables Direct Amide Coupling Diversification Unavailable in N-Alkyl or N-Aryl Pyrrolidine-2,5-diones

CAS 332849-47-5 contains a free carboxylic acid at the N-1 position (IUPAC: 2-[3-[(4-methylphenyl)methyl]-2,5-dioxopyrrolidin-1-yl]acetic acid), enabling direct amide bond formation with amines via standard coupling reagents (e.g., HATU, EDC/HOBt) without additional deprotection steps [1]. In contrast, 1-(4-methylbenzyl)pyrrolidine-2,5-dione (CAS 358620-53-8, MW = 203.24 g/mol) lacks the carboxylic acid handle altogether and would require a separate N-alkylation step with a haloacetic acid ester followed by hydrolysis to achieve equivalent functionality, adding two synthetic steps . This functional group complementarity is supported by established synthetic protocols in the pyrrolidine-2,5-dione-acetamide literature, where the N-1 acetic acid serves as the primary point of diversification to generate acetamide libraries [1][2].

Amide coupling Library synthesis Building block

Commercial Availability with Documented Purity: CAS 332849-47-5 Is Supplied at ≥95% Purity by Multiple Independent Vendors with Traceable Quality Documentation

CAS 332849-47-5 is commercially available from multiple independent suppliers including Matrix Scientific (via Fujifilm Wako), Santa Cruz Biotechnology (catalog sc-309924), AKSci (catalog 4372CJ), and Howei Pharm (catalog 10060EN63), all specifying a minimum purity of 95% [1]. Santa Cruz Biotechnology maintains lot-specific Certificates of Analysis upon request, and AKSci provides downloadable SDS documentation and Certificates of Analysis . The MDL number MFCD02049955 is registered for this compound, facilitating cross-vendor identity verification [2]. This multi-vendor sourcing with documented purity specifications reduces single-supplier dependency risk compared to less widely distributed analogs in the pyrrolidine-2,5-dione-acetic acid series.

Quality assurance Procurement Reproducibility

Recommended Research and Procurement Scenarios for [3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid (CAS 332849-47-5)


Medicinal Chemistry: Synthesis of 3-Aryl-Pyrrolidine-2,5-dione-Acetamide Libraries for Anticonvulsant Lead Optimization

CAS 332849-47-5 serves as a direct precursor for generating focused acetamide libraries targeting anticonvulsant activity. The pre-installed 4-methylbenzyl group at C-3 aligns with the SAR established by Kamiński, Obniska, and colleagues, where 3-aryl substituents are associated with MES seizure protection [1]. The free N-1 carboxylic acid enables single-step HATU- or EDC-mediated coupling with diverse amine building blocks, yielding screening compounds that maintain the pharmacophoric C-3 aryl group while varying the acetamide side chain. The compound's computed LogP of 1.1 [2] positions derived amides within a favorable CNS drug-like lipophilicity window, and the four-rotatable-bond architecture allows conformational sampling of the benzyl group within aromatic binding pockets.

Chemical Biology: HDAC Inhibition Probe Development Using the Pyrrolidine-2,5-dione Scaffold

The pyrrolidine-2,5-dione (succinimide) core has demonstrated activity against histone deacetylase (HDAC) enzymes, with related 4-methylbenzyl-substituted succinimide derivatives reported to interact with CXCR1/CXCR2 receptors [1]. CAS 332849-47-5 provides a carboxylic acid-functionalized entry point for conjugating the succinimide warhead to variable zinc-binding groups or surface recognition elements via amide bond formation. This strategy mirrors the design logic of established HDAC inhibitors where the succinimide ring serves as a cap group or linker element. The compound's TPSA of 74.7 Ų [2] and moderate lipophilicity are compatible with the physicochemical profiles of reported HDAC probe molecules.

Analytical Chemistry and Quality Control: Use as a Reference Standard for HPLC Method Development in Pyrrolidine-2,5-dione Analysis

CAS 332849-47-5, with its documented purity specification of ≥95% from multiple vendors [1] and registered MDL number MFCD02049955 [2], is suited as a reference standard for developing and validating HPLC or LC-MS analytical methods for pyrrolidine-2,5-dione-acetic acid derivatives. The compound's distinct UV chromophore (4-methylbenzyl group) and moderate retention on reversed-phase columns (consistent with LogP 1.1 ) facilitate detection at standard wavelengths (254 nm, 210 nm). Lot-specific Certificates of Analysis available from Santa Cruz Biotechnology and AKSci [3] support the traceability required for GLP-compliant analytical workflows.

Fragment-Based Drug Discovery: A Fragment-Elaboration Starting Point Occupying Lead-Like Chemical Space

With a molecular weight of 261.27 g/mol, LogP of 1.1, and 19 heavy atoms [1], CAS 332849-47-5 resides at the upper boundary of fragment chemical space (Rule of Three: MW ≤300, LogP ≤3) while retaining the synthetic tractability of a true building block. This positions it as an attractive fragment-elaboration starting point: the 4-methylbenzyl group provides a hydrophobic anchor for initial binding pocket recognition, while the carboxylic acid facilitates direct coupling to elaborated amine fragments, allowing rapid SAR exploration around the N-1 vector without requiring protection/deprotection chemistry. The compound's higher molecular complexity compared to unsubstituted or 3,3-dimethyl analogs [2] offers greater initial binding hypothesis diversity per synthetic cycle.

Quote Request

Request a Quote for [3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.